![molecular formula C18H18FN3O3S B2645255 2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(propan-2-yl)acetamide CAS No. 879139-75-0](/img/structure/B2645255.png)
2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(propan-2-yl)acetamide
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Description
The compound “2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(propan-2-yl)acetamide” is a chemical compound with diverse applications in scientific research. It belongs to the class of thieno[3,2-d]pyrimidines, which are known for their diverse biological activities .
Synthesis Analysis
Thieno[3,2-d]pyrimidines are typically synthesized through cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces β-keto amides, which can be cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques such as mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis . These techniques can provide detailed information about the compound’s atomic composition, bonding, and three-dimensional structure.Chemical Reactions Analysis
The chemical reactions involving this compound can be complex and varied. For example, a Diels–Alder reaction between a key intermediate and Benzyl 1,2,3-triazine-5-carboxylate led to the formation of a correspondent compound, which was then converted to a carboxylic acid intermediate by reaction with hydrogen at room temperature .Scientific Research Applications
- Researchers have explored indole derivatives for their antiviral potential. Among these, compounds derived from the indole scaffold exhibit inhibitory activity against influenza A and CoxB3 viruses . For instance, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate demonstrated significant antiviral effects.
- Additionally, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives were potent antiviral agents against Coxsackie B4 virus .
- Certain indole derivatives exhibit anti-inflammatory and analgesic activities. For instance, (S)-N-(1-(benzothiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzothiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide demonstrated these effects .
- Researchers have investigated indole derivatives for their potential against Mycobacterium tuberculosis (MTB). Specifically, (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives showed in vitro antitubercular activity against H37Ra MTB and Mycobacterium bovis (BCG) .
- Indole derivatives have also demonstrated antioxidant, antimicrobial, antidiabetic, and antimalarial properties .
- The indole scaffold plays a crucial role in the structure of various synthetic drug molecules, including LSD and strychnine .
- The diverse biological activities of indole derivatives highlight their immense potential for novel therapeutic applications .
- The indole nucleus, with its aromatic nature, provides a valuable scaffold for drug design. Electrophilic substitutions readily occur due to π-electron delocalization .
Antiviral Activity
Anti-Inflammatory and Analgesic Properties
Antitubercular Activity
Other Biological Activities
Potential for New Therapeutic Possibilities
Structural Insights
properties
IUPAC Name |
2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3S/c1-11(2)20-15(23)10-21-14-7-8-26-16(14)17(24)22(18(21)25)9-12-3-5-13(19)6-4-12/h3-8,11,16H,9-10H2,1-2H3/p+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMFPFALOYUJJQ-UHFFFAOYSA-O |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C[N+]1=C2C=CSC2C(=O)N(C1=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN3O3S+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(propan-2-yl)acetamide |
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